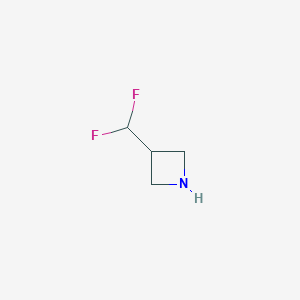

3-(Difluoromethyl)azetidine

Übersicht

Beschreibung

3-(Difluoromethyl)azetidine is a chemical compound with the molecular formula C4H7F2N . It is used as a reactant in the preparation of apoptosis signal-regulating kinase inhibitors .

Synthesis Analysis

The synthesis of azetidines, including 3-(Difluoromethyl)azetidine, has seen significant advances recently . One efficient method for synthesizing functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

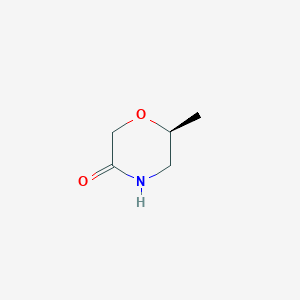

The molecular structure of 3-(Difluoromethyl)azetidine is characterized by a four-membered nitrogen-containing heterocycle . The molecular weight is 107.1 .Chemical Reactions Analysis

Azetidines, including 3-(Difluoromethyl)azetidine, are known for their reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . They also have potential in peptidomimetic and nucleic acid chemistry .Physical And Chemical Properties Analysis

3-(Difluoromethyl)azetidine has a predicted boiling point of 87.5±15.0 °C and a predicted density of 1.104±0.06 g/cm3 . Its pKa is predicted to be 9.57±0.40 .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Functionalization

3-(Difluoromethyl)azetidine and its derivatives, as part of the azetidine class, play a significant role in synthetic chemistry. Azetidines are known for their potential as amino acid surrogates and their usefulness in peptidomimetic and nucleic acid chemistry. Their application extends to catalytic processes, including various additions such as Henry, Suzuki, Sonogashira, and Michael additions, making them versatile compounds in organic synthesis (Mehra, Lumb, Anand, & Kumar, 2017).

Drug-Like Compound Derivation

Specifically, 3,3-Diarylazetidines, a derivative of azetidines, are prepared using catalyzed reactions and can be transformed into drug-like compounds. These derivatives are synthesized in high yield and offer potential for further modification through the azetidine nitrogen and aromatic groups (Denis et al., 2018).

Building Blocks in Medicinal Chemistry

Protected 3-haloazetidines, closely related to 3-(Difluoromethyl)azetidine, are extensively used as building blocks in medicinal chemistry. These compounds are prepared on a gram-scale and can be used to synthesize a series of high-value azetidine-3-carboxylic acid derivatives, indicating their importance in drug development (Ji, Wojtas, & Lopchuk, 2018).

Versatile Substrates for Synthesis

Azetidin-3-ones, structurally related to 3-(Difluoromethyl)azetidine, serve as versatile substrates for the synthesis of functionalized azetidines. These compounds, despite not being found in nature, offer a rich source for the synthesis of various biologically significant molecules (Ye, He, & Zhang, 2011).

Functionalization in Medicinal Chemistry

The azetidine group, including 3-(Difluoromethyl)azetidine derivatives, is frequently encountered in contemporary medicinal chemistry. The synthesis methodologies developed for azetidine-3-amines, for example, illustrate their potential for "any-stage" functionalization, which includes the late-stage azetidinylation of approved drugs and pharmacologically active compounds (Wang & Duncton, 2020).

Wirkmechanismus

Target of Action

3-(Difluoromethyl)azetidine, also known as 3-DCFA, is a heterocyclic structure that contains nitrogen and fluorine

Mode of Action

, it can be inferred that it may interact with these kinases to regulate apoptosis, a process of programmed cell death.

Biochemical Pathways

, it can be inferred that it may be involved in the regulation of apoptosis pathways.

Result of Action

, it can be inferred that it may influence the regulation of apoptosis, leading to changes in cell survival and death.

Zukünftige Richtungen

The field of difluoromethylation, which includes compounds like 3-(Difluoromethyl)azetidine, has seen recent advances and is expected to continue to develop . The synthesis, reactivity, and application of azetidines have been the focus of recent research, with an emphasis on the most recent advances, trends, and future directions .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)3-1-7-2-3/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMROEAZUSMCUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)

![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)

![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)